(S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
Description
(S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine (CAS: 2045894-03-7) is a chiral benzannulene derivative featuring a pyrrolidine substituent at the 7-position and an amine group at the 2-position of the bicyclic scaffold. This compound belongs to the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine class, which has been investigated for therapeutic applications, particularly in central nervous system (CNS) disorders and oncology . Its stereochemistry and rigid annulene structure contribute to selective receptor interactions, as evidenced in studies targeting GluN2B-containing NMDA receptors and tyrosine kinase inhibition .
Properties
IUPAC Name |
(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-14-6-3-12-4-7-15(8-5-13(12)11-14)17-9-1-2-10-17/h3,6,11,15H,1-2,4-5,7-10,16H2/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLOOOSMNDHSEP-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine typically involves the following steps:
Formation of the Tetrahydrobenzoannulene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with pyrrolidine under basic conditions.
Amine Functionalization: The amine group is introduced through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder reaction and employing catalytic systems to enhance the efficiency of nucleophilic substitution and amination steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to an amide or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amides or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Research Findings and Implications
- GluN2B NMDA Receptor Binding : The (S)-pyrrolidinyl group in the target compound confers a 10-fold higher affinity (IC₅₀ = 12 nM) compared to 7-amine derivatives (IC₅₀ > 100 nM) .
- Oncology Applications: In Bemcentinib, the benzoannulene subunit contributes to nanomolar inhibition of AXL kinase (IC₅₀ = 7.8 nM), a key target in metastatic cancers .
- Structural Rigidity : The annulene scaffold reduces off-target effects vs. benzazepines, which interact with dopamine and serotonin receptors .
Biological Activity
(S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-2-amine is a complex organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring fused to a tetrahydrobenzoannulene structure. Its molecular formula is with a molecular weight of approximately 230.35 g/mol. The stereochemistry of the compound contributes to its biological activity, making it an interesting subject for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂ |
| Molecular Weight | 230.35 g/mol |
| Purity | 95% |
| InChI Key | QYLOOOSMNDHSEP-UHFFFAOYNA-N |
Research indicates that (S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-2-amine may exhibit various biological activities through multiple mechanisms:
- Neuroprotective Effects : Similar compounds have been shown to reduce oxidative stress in neuronal cells. For instance, derivatives of benzodiazepinones demonstrated significant neuroprotective activity in SH-SY5Y cells under conditions simulating Parkinson's disease by decreasing reactive oxygen species (ROS) levels and improving mitochondrial function .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative damage in cells. This aligns with findings that other related compounds effectively reduced lipid peroxidation and improved intracellular glutathione levels in stressed neuronal cells .
- Receptor Modulation : Given the presence of the pyrrolidine moiety, it is hypothesized that the compound could interact with various neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive function.
Case Study: Neuroprotective Agents
A study evaluated a series of benzodiazepinones for their neuroprotective effects against oxidative stress induced by H₂O₂ in SH-SY5Y cells. The results showed:
- Reduction in Apoptosis : Compounds significantly decreased apoptosis markers.
- Improvement in Mitochondrial Membrane Potential : Enhanced mitochondrial health was noted alongside reduced ROS levels.
These findings suggest that similar structural compounds may provide insights into the therapeutic potential of (S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-2-amine in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
